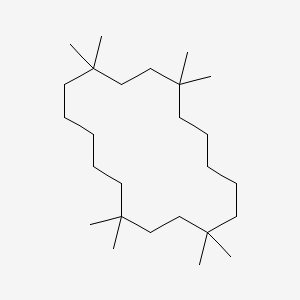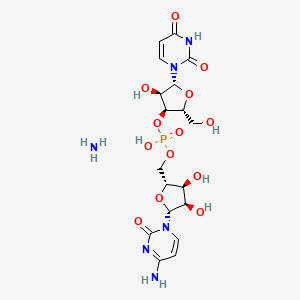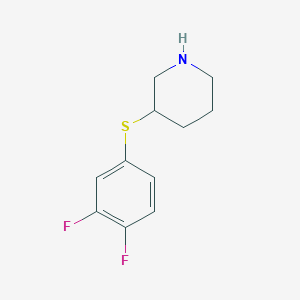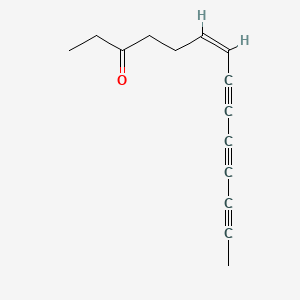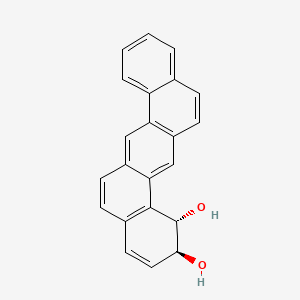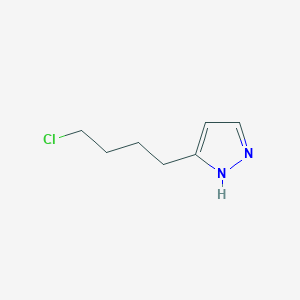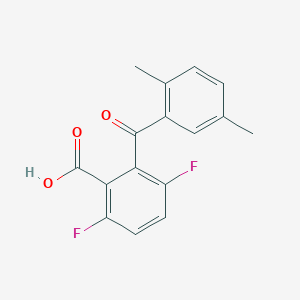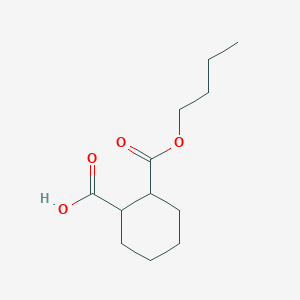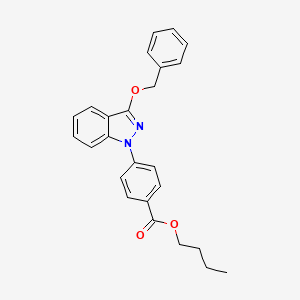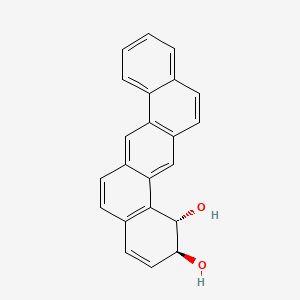
2-Methylpropylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpropylene diacetate can be synthesized through the esterification of 2-methylpropane-1,2-diol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3C(CH2OH)2+2CH3COOH→CH3C(CH2OCOCH3)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of acetic anhydride as the acetylating agent can be advantageous due to its higher reactivity compared to acetic acid. Additionally, the removal of water formed during the reaction can be achieved using azeotropic distillation or molecular sieves to shift the equilibrium towards the product side.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropylene diacetate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylpropane-1,2-diol and acetic acid.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Oxidation: Oxidative cleavage of the ester bonds can yield carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Methylpropane-1,2-diol and acetic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
2-Methylpropylene diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the preparation of biological samples for analysis.
Medicine: It may be utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: this compound is employed in the production of polymers, resins, and coatings due to its ester functionality.
Wirkmechanismus
The mechanism of action of 2-Methylpropylene diacetate involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved under acidic or basic conditions, releasing the corresponding alcohol and acid. This reactivity is exploited in various applications, such as in the synthesis of other esters and in the modification of polymers.
Vergleich Mit ähnlichen Verbindungen
2-Methylpropylene diacetate can be compared with other similar compounds, such as:
Ethylene diacetate: Similar in structure but derived from ethylene glycol.
Propylene diacetate: Derived from propylene glycol and has similar reactivity.
Butylene diacetate: Derived from butylene glycol and used in similar applications.
The uniqueness of this compound lies in its branched structure, which can impart different physical and chemical properties compared to its linear counterparts.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its unique structure make it a valuable reagent and intermediate in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
22007-58-5 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
(2-acetyloxy-2-methylpropyl) acetate |
InChI |
InChI=1S/C8H14O4/c1-6(9)11-5-8(3,4)12-7(2)10/h5H2,1-4H3 |
InChI-Schlüssel |
YXNVQGOUNCUZKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


